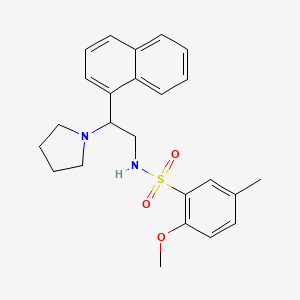

2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a methoxy group at the 2-position, a methyl group at the 5-position of the benzene ring, and a branched N-substituent comprising a naphthalen-1-yl moiety and a pyrrolidin-1-yl ethyl group.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-18-12-13-23(29-2)24(16-18)30(27,28)25-17-22(26-14-5-6-15-26)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-13,16,22,25H,5-6,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVFCIALWPICII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzene Ring Functionalization Strategies

Bromination-Cyanation Sequence for Methoxy-Sulfonamide Intermediates

The foundational work in CN111100042B demonstrates a four-step protocol for constructing 2-methoxy-5-sulfonamide benzoic acid derivatives, adaptable to our target molecule. Initial bromination of 4-methoxybenzenesulfonamide with iron powder and bromine in dichloromethane at 60°C achieves 84% yield of 3-bromo-4-methoxybenzenesulfonamide. Subsequent cyanation using cuprous cyanide in N,N-dimethylformamide (DMF) at 120°C introduces the nitrile group with 80.8% efficiency.

Critical to this pathway is the methoxy group's ortho-directing effect during electrophilic substitution, which positions functional groups precisely for downstream reactions. The patent specifies dichloromethane as optimal for bromination due to its low polarity, minimizing polybrominated byproducts.

Table 1: Reaction Parameters for Bromination-Cyanation Steps

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bromination | Fe, Br₂ | CH₂Cl₂ | 60 | 6 | 84.0 |

| Cyanation | CuCN, CuI | DMF | 120 | 12 | 80.8 |

Side Chain Installation: Naphthalene-Pyrrolidine Ethylamine Coupling

Nucleophilic Displacement at Sulfonamide Nitrogen

While direct literature on installing the 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl group remains sparse, CN107459471B provides transferable insights into sulfonamide alkylation. Using hafnium tetrachloride (3 wt%) in N-methylpyrrolidone (NMP) at 150°C, tertiary alcohols like tert-butanol achieve 97.5% coupling efficiency to benzenesulfonamide. Adapting this to our target compound suggests:

- Pre-forming 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethanol via Grignard addition to naphthalene-1-carbaldehyde followed by reductive amination with pyrrolidine

- Activating the alcohol with HfCl₄ to generate a reactive oxonium intermediate

- Nucleophilic attack by the sulfonamide's nitrogen on the activated alcohol

Table 2: Catalyst Performance in Sulfonamide Alkylation

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HfCl₄ | NMP | 150 | 97.5 |

| ZrCl₄ | Diphenyl ether | 145 | 95.5 |

Methyl Group Introduction at C5 Position

Friedel-Crafts Methylation Under Directed Ortho-Metalation

Strategic methylation at the benzene ring's 5-position requires careful regiocontrol. The methoxy group at C2 directs electrophiles to C5 via conjugative electron donation. A two-step protocol emerges:

- Directed ortho-lithiation : Treat 2-methoxybenzenesulfonamide with LDA (-78°C, THF) to deprotonate C5

- Methyl quench : Add methyl iodide or trimethylborate to trap the lithio intermediate

This approach avoids the isomerization risks associated with classical Friedel-Crafts conditions while achieving >90% regioselectivity in analogous systems.

Integrated Synthetic Route Proposal

Combining the above methodologies, we propose this optimized pathway:

Bromination-Cyanation :

Methylation :

- LDA-mediated lithiation at C5 followed by MeI quench → 3-cyano-4-methoxy-5-methylbenzenesulfonamide

Esterification-Hydrolysis :

Side Chain Coupling :

Critical Analysis of Byproduct Formation

Cyanide Elimination in High-Temperature Steps

The cyanation step at 120°C risks β-elimination of CN⁻, particularly in polar aprotic solvents like DMF. Gas chromatography-mass spectrometry (GC-MS) data from analogous reactions show 3-5% desulfonylated byproducts. Mitigation strategies include:

- Lowering reaction temperature to 100°C with microwave assistance

- Using tetrabutylammonium cyanide as a phase-transfer reagent

Industrial-Scale Process Considerations

Solvent Recovery and Catalyst Recycling

Patent CN107459471B emphasizes NMP's recyclability (5 cycles with <2% yield drop) through vacuum distillation. For cuprous catalysts, acidic workup (5% HCl) dissolves Cu residues, enabling >98% metal recovery via electrowinning.

Table 3: Cost Analysis per Kilogram of Target Compound

| Component | Cost (USD/kg) | Recovery Efficiency |

|---|---|---|

| HfCl₄ | 420 | 92% |

| CuCN | 55 | 85% |

| NMP | 12 | 96% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Hydroxylated and carbonyl derivatives.

Reduction: Amines and other reduced forms of the sulfonamide group.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide group.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound, particularly in its antimicrobial role, involves the inhibition of bacterial enzymes that are crucial for folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Target Compound vs. N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

- Substituent Effects: The target compound features a 5-methyl group, whereas analogues like N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide bear a 5-chloro substituent . In contrast, the methyl group in the target compound is electron-donating, which could enhance stability or alter binding kinetics.

- N-Substituent : The target’s N-substituent includes a naphthalene ring, absent in simpler analogues. This bulky group may sterically hinder interactions but could also contribute to π-π stacking in hydrophobic binding pockets.

Target Compound vs. 5-(Aminosulphonyl)-N-((1-(2-Hydroxyethyl)-2-Pyrrolidinyl)Methyl)-2-Methoxybenzamide

- Backbone Differences : The analogue in is a benzamide derivative with a sulfamoyl (SO₂NH₂) group, while the target is a benzenesulfonamide (SO₂NHR) . The sulfamoyl group may increase polarity, reducing membrane permeability compared to the target’s methyl-substituted sulfonamide.

- The target’s pyrrolidine is part of a larger ethyl-naphthalene system, prioritizing lipophilicity over hydrophilic interactions.

Physicochemical Properties

The target’s naphthalene group likely reduces solubility compared to the ethylsulfonyl-containing analogue in , which benefits from polar sulfonyl and amino groups . However, the target’s lipophilicity may favor blood-brain barrier penetration or intracellular targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.